4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Overview
Description
4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C12H10N2O . Its molecular weight is approximately 198.22 g/mol. The IUPAC name for this compound is 4-methyl-2-phenyl-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The SMILES notation for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde isCC1=NC(=NC=C1C=O)C1=CC=CC=C1
. This notation provides a way to represent the structure of the molecule in a text format. Relevant Papers Unfortunately, the search results do not provide specific papers related to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. For a comprehensive review, it’s recommended to conduct a literature search in scientific databases using the compound’s name or CAS number (342405-36-1) .
Scientific Research Applications
1. Antimicrobial and Antiviral Properties
- Summary of Application: Pyrimidine compounds, synthesized through the Biginelli reaction, have been intensively studied due to their therapeutic properties. These include acting as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory, or antioxidant compounds .
- Methods of Application: The Biginelli synthesis mediates the production of these pyrimidine compounds. This involves a simple one-pot condensation reaction of an aromatic aldehyde, urea, and ethyl acetoacetate in an ethanol solution .
- Results or Outcomes: The resulting compounds have shown promising results in combating antimicrobial resistance, which was a top priority for global public health before the start of the COVID-19 pandemic .
2. Fluorescent Protein Research
- Summary of Application: Fluorescent proteins (FPs) have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications. Antibodies targeting FPs have emerged with the continuous development of FPs .
- Methods of Application: The antibodies, specifically nanobodies, are entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .
- Results or Outcomes: Nanobodies targeting FPs have advanced applications and have proven valuable in biological research .
properties
IUPAC Name |
4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWVHHCAGDAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380143 | |
Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpyrimidine-5-carbaldehyde | |
CAS RN |
342405-36-1 | |
Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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